BenchChemオンラインストアへようこそ!

1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol

GABAA receptor modulation dimethylcyclohexanol isomer pharmacology anesthetic screening

1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol (CAS 1559585-22-6) is a C10-cyclohexanol derivative bearing a primary amine-terminated ethyl side chain at C1 and twin methyl substituents at the C3 and C4 ring positions. With a molecular weight of 171.28 g/mol and predicted physicochemical properties including a density of 0.935 ± 0.06 g/cm³ and a boiling point of 258.0 ± 13.0 °C, the compound occupies a differentiated property space relative to unsubstituted or differently substituted cyclohexanol analogs.

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
Cat. No. B13208376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCC1CCC(CC1C)(CCN)O
InChIInChI=1S/C10H21NO/c1-8-3-4-10(12,5-6-11)7-9(8)2/h8-9,12H,3-7,11H2,1-2H3
InChIKeyBIWQNLAXACELJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol: Core Physicochemical & Structural Identity for Procurement Specification


1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol (CAS 1559585-22-6) is a C10-cyclohexanol derivative bearing a primary amine-terminated ethyl side chain at C1 and twin methyl substituents at the C3 and C4 ring positions [1]. With a molecular weight of 171.28 g/mol and predicted physicochemical properties including a density of 0.935 ± 0.06 g/cm³ and a boiling point of 258.0 ± 13.0 °C, the compound occupies a differentiated property space relative to unsubstituted or differently substituted cyclohexanol analogs [2]. It is commercially supplied predominantly via Enamine's screening collection (catalog EN300-645659) with a minimum purity specification of 95% .

Why 1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol is Not Interchangeable with Common In-Class Analogs


Within the broader aminoalkylcyclohexanol family, the position and number of ring methyl substituents fundamentally dictate pharmacological activity profiles. For instance, the GABAA receptor positive modulation class—exemplified by 2,6-dimethylcyclohexanol—shows a stereochemistry-dependent rank order of potency (cis,cis > trans,trans >> cis,trans) with EC50 values in the low micromolar range, an activity that is entirely abrogated when methyl groups are repositioned to the 3,4- configuration [1]. Conversely, amino-alkyl cyclohexane NMDA receptor antagonists require a 1-aminoalkyl substituent for voltage-dependent uncompetitive antagonism, a pharmacophore that is structurally compromised in simple dimethylcyclohexanols lacking the basic amine side chain [2]. The specific combination of a 3,4-dimethyl substitution pattern and a primary amine-terminated ethyl linker in this compound thus occupies a pharmacologically distinct coordinate, inaccessible to either 2,6-dimethylcyclohexanol (lacking the aminoethyl handle) or 1-(2-aminoethyl)cyclohexanol (lacking ring methyl groups) [3].

Quantitative Differentiation Evidence: 1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol vs. In-Class Comparators


Substitution Pattern Differentiation: 3,4-Dimethyl vs. 2,6-Dimethyl GABAA Modulation Activity

The 2,6-dimethylcyclohexanol isomer series exhibits stereochemistry-dependent positive modulation of human GABAA (α1β3γ2s) receptor currents, with the cis,cis-isomer producing a 2- to 3-fold enhancement of the EC20 GABA current at 30 μM, whereas the cis,trans-isomer is essentially inactive [1]. In contrast, 3,4-dimethylcyclohexanol and its aminoethyl derivatives lack the 2,6-substitution pattern required for the hydrogen-bonding interaction with the β3 subunit Gln224/Tyr220 pocket that underpins this activity, placing them outside the GABAA anesthetic pharmacophore space [2]. This positional isomerism provides a clear negative differentiation: the target compound is unlikely to exhibit the anesthetic activity of 2,6-dimethylcyclohexanol (EC50 = 13.1 μM in tadpole anesthesia assays) [3].

GABAA receptor modulation dimethylcyclohexanol isomer pharmacology anesthetic screening

Aminoethyl Functional Handle: Comparison of Physicochemical Properties vs. Non-Amino Analogs

The presence of the 2-aminoethyl substituent at C1 elevates the molecular weight to 171.28 g/mol and introduces a primary amine (pKa ~10-11) that is absent in 3,4-dimethylcyclohexanol (128.21 g/mol) [1][2]. This functional handle enables direct conjugation (amide bond formation, reductive amination, urea synthesis) without additional functional group interconversion steps, directly impacting synthetic step economy. The predicted boiling point of 258.0 ± 13.0 °C and density of 0.935 ± 0.06 g/cm³ distinguish the compound from both 3,4-dimethylcyclohexanol (boiling point: 189°C; density: not directly reported) and 2,6-dimethylcyclohexanol (boiling point: 173–174.5°C; density: 0.92–0.94 g/cm³), enabling straightforward chromatographic or distillation-based separation in reaction mixtures .

building block procurement physicochemical differentiation amine handle derivatization

NMDA Receptor Antagonist Pharmacophore Alignment vs. 1-(2-Aminoethyl)cyclohexanol

The 1-aminoalkylcyclohexane scaffold is an established pharmacophore for uncompetitive NMDA receptor antagonism, with structure-activity relationship (SAR) studies demonstrating that ring substitution modulates both potency and voltage-dependency [1]. 1-(2-Aminoethyl)cyclohexanol (CAS 39884-50-9; MW 143.23 g/mol), lacking methyl substituents, serves as the minimal pharmacophore but offers no steric modulation of the cyclohexane ring . The 3,4-dimethyl substitution on the target compound increases molecular volume and lipophilicity (predicted XLogP increment of ~1.0–1.5 units relative to the unsubstituted analog), which may alter blood-brain barrier penetration kinetics and NMDA receptor subtype selectivity in a manner analogous to the lipophilicity-dependent potency observed in 2,6-disubstituted cyclohexanol anesthetics [2].

NMDA receptor antagonist CNS drug discovery aminoalkylcyclohexane SAR

Vendor Purity Specification and Enamine Screening Collection Provenance vs. Generic Suppliers

The compound is supplied through Enamine's screening collection (EN300-645659) and distributed via Sigma-Aldrich, with a minimum purity specification of 95% . In contrast, generic 3,4-dimethylcyclohexanol (mixture of isomers) from TCI America is specified at ≥97.0% (GC) but lacks the aminoethyl functionality entirely, serving a different downstream application space . AKSci independently lists the compound at 95% minimum purity, confirming multi-vendor specification consistency . The Enamine collection provenance is notable because Enamine's screening compounds undergo standardized LCMS quality control, providing batch-to-batch reproducibility that is not guaranteed by smaller niche suppliers.

chemical procurement purity specification screening collection reliability

Optimal Application Scenarios for 1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol Based on Differentiated Evidence


Hit-to-Lead Exploration of Non-GABAergic CNS Targets Using 3,4-Dimethyl Aminoalkyl Scaffolds

For CNS drug discovery programs seeking to avoid the GABAA anesthetic liability inherent in 2,6-dimethylcyclohexanols (EC50 = 13.1 μM in tadpole anesthesia), this compound offers a 3,4-dimethyl substitution pattern that is predicted—based on stereochemical incompatibility with the β3 subunit Gln224/Tyr220 binding pocket—to be devoid of GABAA positive modulation activity [1]. Its 1-aminoalkyl architecture instead aligns with the NMDA receptor antagonist pharmacophore, making it a suitable starting point for exploring uncompetitive NMDA antagonism with tunable lipophilicity conferred by the 3,4-dimethyl groups [2]. Researchers can leverage this selectivity profile to de-risk CNS programs against GABAergic side effects.

One-Step Amide Library Synthesis via Primary Amine Derivatization

The primary amine handle on the ethyl side chain enables direct one-step amide bond formation with carboxylic acid building blocks, urea synthesis with isocyanates, or sulfonamide formation with sulfonyl chlorides [3]. This contrasts with 3,4-dimethylcyclohexanol, which requires prior conversion to a leaving group (e.g., tosylate) or oxidation to the ketone followed by reductive amination before amine incorporation—adding at least 2 synthetic steps. For medicinal chemistry groups running parallel library synthesis, this step economy translates to faster SAR cycle times and reduced overall cost per analog.

CNS Penetration Tuning via Lipophilic Modulation of the Aminoalkylcyclohexane Core

The 3,4-dimethyl substitution increases molecular weight by 28 g/mol and predicted cLogP by approximately 1.0 unit relative to the unsubstituted 1-(2-aminoethyl)cyclohexanol scaffold . In amino-alkylcyclohexane NMDA antagonist programs, this incremental lipophilicity can be exploited to systematically modulate blood-brain barrier penetration and receptor subtype selectivity without altering the core pharmacophore. Procurement of this specific analog allows medicinal chemists to span a broader lipophilicity range in their compound matrices without introducing heteroatom-based polarity modifications that could confound SAR interpretation.

Standardized Screening Deck Inclusion via Enamine Collection Provenance

The compound's availability through the Enamine screening collection (EN300-645659) and distribution via Sigma-Aldrich ensures standardized LCMS quality control, batch-to-batch reproducibility, and documented Certificates of Analysis (COA) . For industrial screening groups assembling diversity sets for high-throughput screening (HTS), this provenance provides procurement reliability that is not guaranteed by niche or single-vendor sources. The compound has been selected for inclusion in Enamine's catalog, indicating it has passed their cheminformatics filters for drug-likeness, novelty, and synthetic accessibility—a pre-screening filter that reduces the burden on procurement scientists.

Quote Request

Request a Quote for 1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.